molecular formula C10H11ClO2 B14074585 1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one

1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one

Cat. No.: B14074585
M. Wt: 198.64 g/mol
InChI Key: RZKMHVDDWRVJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one is an organic compound that features a chloromethyl group, a hydroxyphenyl group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one typically involves the chloromethylation of 4-hydroxyacetophenone followed by a series of reactions to introduce the propanone group. The reaction conditions often include the use of chloromethylating agents such as formaldehyde and hydrochloric acid, and the process may require a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-(Chloromethyl)-4-oxophenyl)propan-2-one.

    Reduction: Formation of 1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of 1-(3-(Hydroxymethyl)-4-hydroxyphenyl)propan-2-one.

Scientific Research Applications

1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hydroxyphenyl group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(3-(Methyl)-4-hydroxyphenyl)propan-2-one: Lacks the halogen substituent, affecting its reactivity and applications.

Uniqueness

1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7(12)4-8-2-3-10(13)9(5-8)6-11/h2-3,5,13H,4,6H2,1H3

InChI Key

RZKMHVDDWRVJDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.